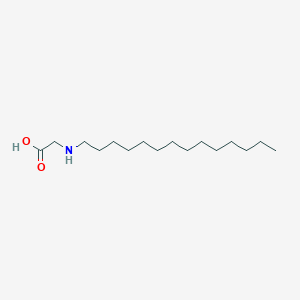![molecular formula C11H13NO6 B14428641 1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate CAS No. 82721-42-4](/img/structure/B14428641.png)
1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate is a chemical compound with a complex structure that includes a phenyl ring, a hydroxyethoxy group, and a nitrate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a photoinitiator in polymerization processes due to its ability to generate radicals upon exposure to light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with a suitable nitrating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the nitration process. The reaction is usually carried out at low temperatures to prevent the decomposition of the nitrate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.
化学反応の分析
Types of Reactions
1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate ester to an amine or other reduced forms.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization processes, enabling the formation of polymers with specific properties.
Biology: Employed in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering.
Medicine: Investigated for its potential use in photodynamic therapy, where it can generate reactive oxygen species to target cancer cells.
Industry: Utilized in the production of coatings, adhesives, and other materials that require controlled polymerization.
作用機序
The mechanism of action of 1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate involves the generation of radicals upon exposure to light. These radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include the activation of the phenyl ring and the formation of reactive intermediates that propagate the polymerization process.
類似化合物との比較
Similar Compounds
2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone: Another photoinitiator with similar applications in polymerization.
Monoacylphosphine oxide (MAPO): A water-soluble photoinitiator used in biomedical applications.
Bisacylphosphine oxide (BAPO): Known for its high efficiency in initiating polymerization reactions.
Uniqueness
1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate is unique due to its specific structure, which allows for efficient radical generation and initiation of polymerization. Its hydroxyethoxy group enhances its solubility and compatibility with various monomers, making it a versatile compound in different applications.
特性
CAS番号 |
82721-42-4 |
|---|---|
分子式 |
C11H13NO6 |
分子量 |
255.22 g/mol |
IUPAC名 |
[1-[4-(2-hydroxyethoxy)phenyl]-1-oxopropan-2-yl] nitrate |
InChI |
InChI=1S/C11H13NO6/c1-8(18-12(15)16)11(14)9-2-4-10(5-3-9)17-7-6-13/h2-5,8,13H,6-7H2,1H3 |
InChIキー |
LEFALUKSYPPWMP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)OCCO)O[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


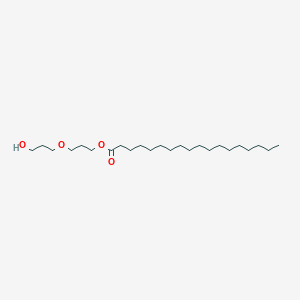
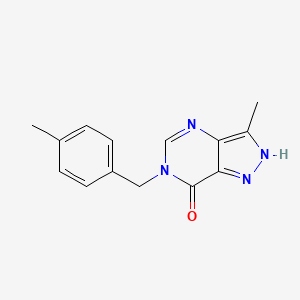
![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
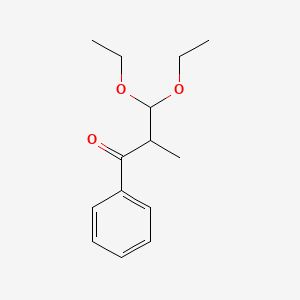


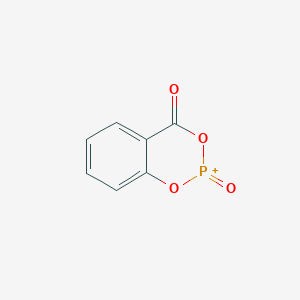
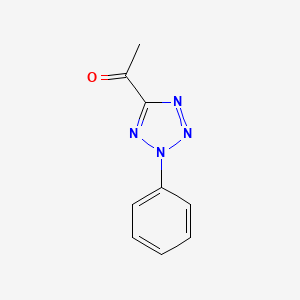
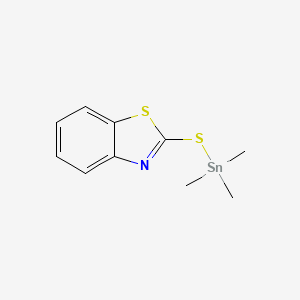
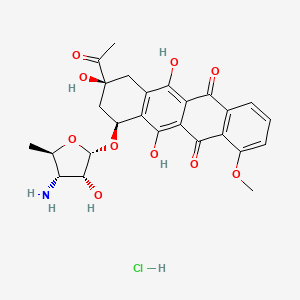
![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
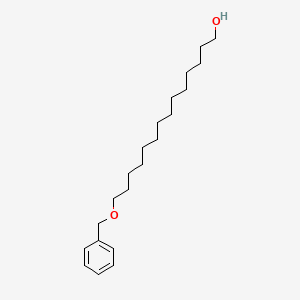
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)
